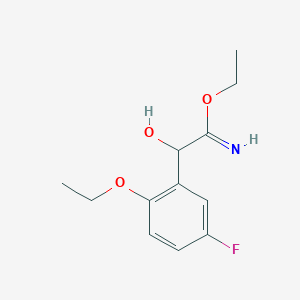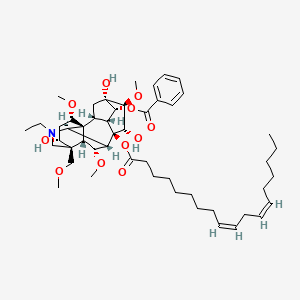
Lipoaconitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lipoaconitine is a diterpenoid alkaloid found in the roots of Aconitum plants, particularly Aconitum japonicum subsp. subcuneatum . These plants have been used in traditional medicine for treating various ailments such as hypometabolism, dysuria, cardiac weakness, chills, neuralgia, gout, and certain rheumatic diseases . This compound is known for its complex chemical structure and significant biological activities, including cytotoxic properties against various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lipoaconitine can be synthesized through the transesterification of aconitine with long-chain fatty acids . The reaction typically involves treating aconitine with fatty acid chlorides in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours .
Industrial Production Methods
Industrial production of this compound involves the extraction of aconitine from Aconitum roots followed by its chemical modification . The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by purification using chromatographic techniques . The extracted aconitine is then subjected to transesterification to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lipoaconitine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of this compound can lead to the formation of deoxy derivatives.
Substitution: This compound can undergo substitution reactions where the ester groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated this compound derivatives.
Reduction: Deoxy this compound derivatives.
Substitution: Ester-substituted this compound derivatives.
Applications De Recherche Scientifique
Lipoaconitine has several scientific research applications:
Chemistry: Used as a model compound for studying the chemistry of diterpenoid alkaloids.
Biology: Investigated for its cytotoxic properties against various cancer cell lines.
Medicine: Explored for its potential use in developing anticancer drugs.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Lipoaconitine exerts its effects by interacting with voltage-dependent sodium-ion channels in excitable tissues such as cardiac and skeletal muscles and neurons . These interactions lead to the modulation of sodium ion flow, affecting cellular excitability and function . The molecular targets include sodium-ion channels, and the pathways involved are related to the regulation of ion flow and cellular excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aconitine: A highly toxic diterpenoid alkaloid with similar biological activities.
Hypaconitine: Another diterpenoid alkaloid with similar chemical structure and biological properties.
Mesaconitine: Shares structural similarities and biological activities with lipoaconitine.
Uniqueness
This compound is unique due to its fatty acid ester moiety, which distinguishes it from other diterpenoid alkaloids . This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C50H75NO11 |
|---|---|
Poids moléculaire |
866.1 g/mol |
Nom IUPAC |
[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-8-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C50H75NO11/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-37(53)62-50-38-34(30-48(56,45(60-6)43(50)54)44(38)61-46(55)33-26-23-22-24-27-33)49-36(58-4)29-35(52)47(32-57-3)31-51(8-2)42(49)39(50)40(59-5)41(47)49/h12-13,15-16,22-24,26-27,34-36,38-45,52,54,56H,7-11,14,17-21,25,28-32H2,1-6H3/b13-12-,16-15-/t34-,35-,36+,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+,49+,50-/m1/s1 |
Clé InChI |
BJOATYSXWDPNJK-AXGVEGNCSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@]12[C@@H]3[C@@H](C[C@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](C[C@H]([C@@]7([C@H]5[C@H]([C@@H]2[C@H]6N(C7)CC)OC)COC)O)OC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)CC)OC)COC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
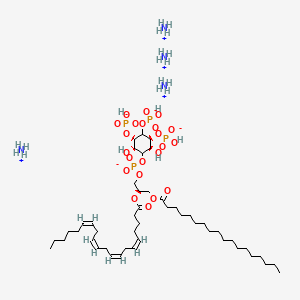

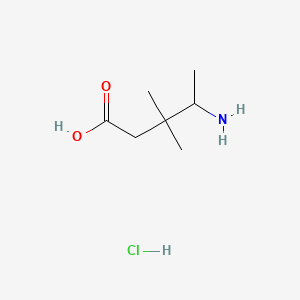
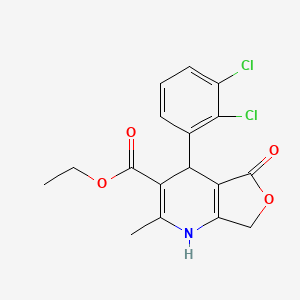
![N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
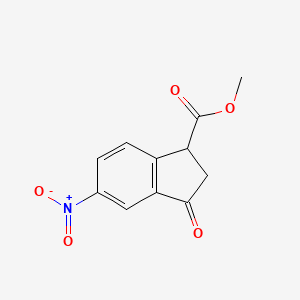

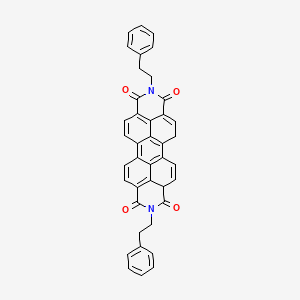
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
